1-(4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is a unique and complex organic compound. The molecule consists of multiple functional groups, including a thiazole ring, a pyrrolidine-2,5-dione core, and an octahydropyrrolopyrrole structure. These characteristics make it an intriguing subject for research in various fields such as medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the construction of the pyrrolidine-2,5-dione core and the octahydropyrrolopyrrole structure. Each step requires specific reagents and conditions to ensure successful completion. Commonly used reagents include sulfur-containing compounds, amines, and various organic solvents.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes, which are optimized for cost, efficiency, and safety. Key considerations include selecting the appropriate catalysts and solvents to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can convert specific functional groups, such as the sulfone group, into thiols or sulfides using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or toluene
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.
Scientific Research Applications
1-(4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound's unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a molecular probe to investigate biological processes, such as enzyme activity or protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
Industry: It can be utilized in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound's unique structure allows it to bind to specific sites on its targets, influencing their function and activity.
Comparison with Similar Compounds
1-(4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione has similarities with other sulfonamide-based compounds and thiazole-containing molecules.
Uniqueness: What sets this compound apart is its combination of functional groups and its overall molecular architecture, which confer unique chemical and biological properties. This distinctiveness makes it a valuable molecule for scientific research and potential therapeutic applications.
Similar compounds include:
1-(4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine
1-(4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-3,5-dione
1-(4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,4-dione
Each of these compounds shares certain structural features with this compound, but with variations that result in different chemical and biological properties. This highlights the importance of structural diversity in the study and application of organic compounds.
Properties
IUPAC Name |
1-[4-[[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c24-17-5-6-18(25)23(17)15-1-3-16(4-2-15)29(26,27)22-11-13-9-21(10-14(13)12-22)19-20-7-8-28-19/h1-4,7-8,13-14H,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQWRMJHBDFONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CC4CN(CC4C3)C5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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